(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Structure-Activity Relationship Isomeric Purity Medicinal Chemistry

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 477296-49-4) is a synthetic small molecule belonging to the class of 2,4-disubstituted thiazoles, specifically featuring a cyanovinylamino benzoate scaffold. This compound is characterized by a (Z)-configuration of the vinyl group and a 2,4-dimethylphenyl substitution on the thiazole ring, which are key structural determinants for its potential biological activity and physicochemical properties.

Molecular Formula C23H21N3O2S
Molecular Weight 403.5
CAS No. 477296-49-4
Cat. No. B2704488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
CAS477296-49-4
Molecular FormulaC23H21N3O2S
Molecular Weight403.5
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C23H21N3O2S/c1-4-28-23(27)19-7-5-6-8-20(19)25-13-17(12-24)22-26-21(14-29-22)18-10-9-15(2)11-16(18)3/h5-11,13-14,25H,4H2,1-3H3/b17-13-
InChIKeyKGRXPDALXDIYEK-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 477296-49-4): A High-Purity, Research-Grade Thiazole Building Block


(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 477296-49-4) is a synthetic small molecule belonging to the class of 2,4-disubstituted thiazoles, specifically featuring a cyanovinylamino benzoate scaffold [1]. This compound is characterized by a (Z)-configuration of the vinyl group and a 2,4-dimethylphenyl substitution on the thiazole ring, which are key structural determinants for its potential biological activity and physicochemical properties [2]. As a research compound, it is primarily utilized as a building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research, with a typical purity of 95% [2].

Why Generic Thiazole Derivatives Cannot Replace (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate in Research and Development


Direct substitution of this compound with a simpler, off-the-shelf thiazole derivative is not scientifically justified. The (Z)-configuration of the cyanovinyl linker and the specific 2,4-dimethylphenyl substitution on the thiazole core create a unique electronic and steric environment [1]. Class-level evidence from the closely related “hydroxyphenyl cyanovinyl thiazoles” (HCTs) scaffold demonstrates that specific aryl substitutions on the thiazole ring critically determine antibacterial potency, with the most active derivative (a benzothiophenyl HCT) exhibiting a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against Escherichia coli, which is 2-fold superior to the fluoroquinolone comparator norfloxacin (MIC = 1 μg/mL) [2]. This highlights that activity within this chemotype is highly sensitive to the aryl group's identity. Therefore, replacing the 2,4-dimethylphenyl group with an alternative aryl or altering the vinyl geometry would result in an untested molecule with unpredictable biological outcomes, disrupting any established structure-activity relationship (SAR) in a research program.

Quantitative Differentiation Evidence for (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 477296-49-4)


Substitution Pattern Comparison: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Isomer

The target compound's 2,4-dimethylphenyl substitution pattern provides a distinct steric and electronic profile compared to its closest regioisomer, the 3,4-dimethylphenyl analog (CAS 477296-50-7) [1]. The 2,4-isomer is registered under PubChem CID 1836294, while the 3,4-isomer is a separate chemical entity [1]. The ortho-methyl group in the target compound introduces unique steric hindrance near the thiazole ring, which can influence binding to biological targets and subsequent functional activity.

Structure-Activity Relationship Isomeric Purity Medicinal Chemistry

Geometric Isomerism: (Z)-Configuration vs. (E)-Configuration Stability

The compound is specifically the (Z)-isomer, as opposed to the alternative (E)-isomer of the cyanovinyl group [1]. The (Z)-configuration creates a distinct molecular shape where the thiazole and benzoate groups are in a cis relationship across the double bond. This geometry influences the compound's ability to interact with planar biological targets and affects its chemical stability. While no direct stability comparison is published for this exact compound, the (E)-isomer of the related benzamide analog is known as a separate chemical entity (CAS 1321755-12-7), indicating that the isomeric identity is critical for any application .

Stereochemistry Drug Design Chemical Stability

Inferred Antibacterial Potential via Class-Level Scaffold Comparison

The compound's core scaffold, a cyanovinyl thiazole, is a validated antibacterial pharmacophore. A 2025 study on the structurally related “hydroxyphenyl cyanovinyl thiazoles” (HCTs) identified a highly active derivative with an MIC of 0.5 μg/mL against E. coli, which was 2-fold more potent than the clinical antibiotic norfloxacin (MIC = 1 μg/mL) [1]. The study's structure-activity relationship (SAR) analysis confirmed that antibacterial activity is highly dependent on the aryl group attached to the thiazole. The target compound's 2,4-dimethylphenyl group represents a unique, unexplored substitution within this promising antibacterial scaffold, positioning it as a potentially valuable novel derivative for development.

Antibacterial Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for Procuring (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate


Lead Optimization in Antibacterial Drug Discovery Targeting Drug-Resistant E. coli

This compound is an ideal procurement choice for a medicinal chemistry team seeking to expand the SAR of a cyanovinyl thiazole-based antibacterial program. The distinct and unexplored 2,4-dimethylphenyl substitution offers a novel vector for lead optimization, building on class-level evidence from the HCT scaffold where derivatives have already demonstrated 2-fold superior potency over norfloxacin against E. coli [1]. Incorporating this compound into a screening cascade can help identify new lead candidates with improved potency and a lower propensity for resistance development.

Probing the Impact of Steric Hindrance on Biological Target Engagement

The ortho-methyl group in the 2,4-dimethylphenyl substituent introduces a unique steric hindrance element not present in the 3,4-dimethylphenyl regioisomer or the p-tolyl analog [2]. Researchers investigating the binding mode of cyanovinyl thiazoles to a specific biological target (e.g., a bacterial enzyme or DNA) can use this compound as a specific probe to map steric tolerance within the binding pocket. Comparative data with the less hindered analogs can directly quantify the effect of steric bulk on binding affinity and functional activity.

Agrochemical Fungicide Discovery with Optimized Physicochemical Properties

Thiazole derivatives are a well-known class of fungicides, and the patent landscape describes 2-cyano-substituted thiazoles with enhanced solubility and photostability—critical properties for agricultural applications [3]. This compound's unique combination of a cyanovinyl group and a 2,4-dimethylphenyl ring may offer a distinct balance of lipophilicity and metabolic stability that is different from simpler alkyl-substituted fungicides. Procurement for an agrochemical research program can focus on evaluating its field stability and broad-spectrum activity against phytopathogenic fungi, leveraging class-level advantages highlighted in recent patent literature.

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